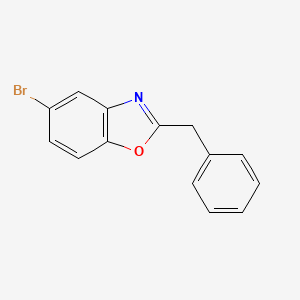

2-Benzyl-5-bromo-1,3-benzoxazole

Übersicht

Beschreibung

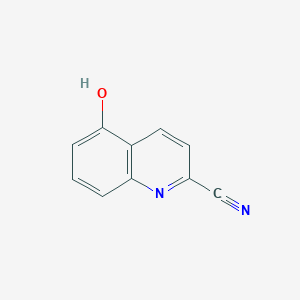

2-Benzyl-5-bromo-1,3-benzoxazole is a chemical compound with the empirical formula C14H10BrNO. It has a molecular weight of 288.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Benzoxazole derivatives are generally prepared by the condensation of 2-aminophenol with acids and their derivatives . There have been advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-bromo-1,3-benzoxazole consists of a benzene ring fused with a 1,3-oxazole ring . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They have a vast substrate scope and chemoselectivity .Physical And Chemical Properties Analysis

2-Benzyl-5-bromo-1,3-benzoxazole has a molecular weight of 288.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Benzoxazole derivatives have been shown to display antifungal activity, which is comparable to standard drugs like voriconazole against fungi such as Aspergillus niger. This suggests that “2-Benzyl-5-bromo-1,3-benzoxazole” could potentially be used in the development of new antifungal agents .

Anticancer Properties

Some benzoxazole compounds have disclosed broad antitumor activities and good inhibition of VEGFR-2, a key enzyme in angiogenesis associated with tumor growth. This indicates that “2-Benzyl-5-bromo-1,3-benzoxazole” may have applications in cancer research, particularly in the development of novel anticancer agents .

Apoptosis Induction

The impact of benzoxazole compounds on cell cycle phases and levels of different apoptotic markers such as caspases and Bcl-2 family proteins has been assessed. This points to a potential use of “2-Benzyl-5-bromo-1,3-benzoxazole” in studying apoptosis mechanisms or in the design of apoptosis-inducing drugs .

Synthetic Strategies

Advances in synthetic strategies using benzoxazoles have been reported, including various condensation reactions to produce derivatives. This highlights the role of “2-Benzyl-5-bromo-1,3-benzoxazole” in synthetic chemistry for creating new compounds with potential biological activities .

Wirkmechanismus

Target of Action

2-Benzyl-5-bromo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

The benzoxazole derivatives elicit their function by interacting with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . They affect the biochemical pathways of these diseases, leading to changes in the disease progression .

Result of Action

The result of the action of 2-Benzyl-5-bromo-1,3-benzoxazole is dependent on its specific targets and the diseases it is used to treat. For instance, benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .

Zukünftige Richtungen

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the potential biological activities of benzoxazole derivatives.

Eigenschaften

IUPAC Name |

2-benzyl-5-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXLJAZFGSWIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650834 | |

| Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-bromo-1,3-benzoxazole | |

CAS RN |

915921-41-4 | |

| Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)

![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)

![Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate](/img/structure/B1437733.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1437737.png)